![molecular formula C12H10ClN7O2 B13951414 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine CAS No. 1037397-92-4](/img/structure/B13951414.png)
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a chloro, methyl, and nitro substituent on the benzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the introduction of the chloro, methyl, and nitro substituents. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas, methyl iodide, and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
科学的研究の応用
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 7-chloro-3-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
- 7-chloro-3-(3-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
Uniqueness
The uniqueness of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the chloro, methyl, and nitro groups on the benzyl moiety may enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
1037397-92-4 |
|---|---|
分子式 |
C12H10ClN7O2 |
分子量 |
319.71 g/mol |
IUPAC名 |
7-chloro-3-[(3-methyl-4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10ClN7O2/c1-6-4-7(2-3-8(6)20(21)22)5-19-11-9(17-18-19)10(13)15-12(14)16-11/h2-4H,5H2,1H3,(H2,14,15,16) |
InChIキー |
IYXBQGBGNYJKHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CN2C3=C(C(=NC(=N3)N)Cl)N=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



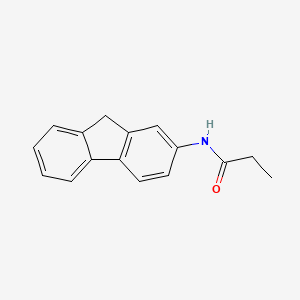
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
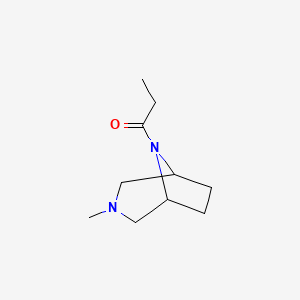
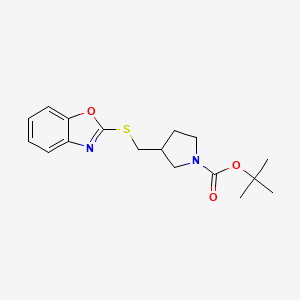
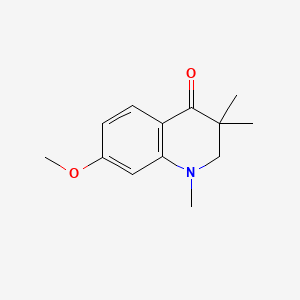


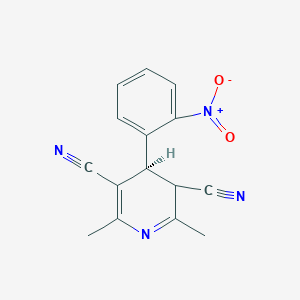

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)


![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
